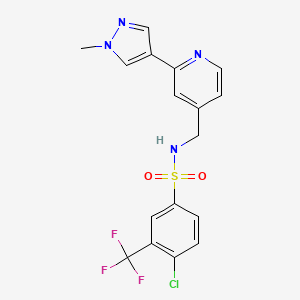
4-chloro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Starting Materials: 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride.
Reaction: Nucleophilic substitution with the pyrazolyl-pyridinyl intermediate.
Conditions: Use of a base such as triethylamine in an organic solvent like dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes:
Continuous Flow Chemistry: To enhance reaction efficiency and safety.
Automated Synthesis: Using robotic systems to handle multiple reaction steps and purifications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route includes:
-
Formation of the Pyrazolyl-Pyridinyl Intermediate
Starting Materials: 1-methyl-1H-pyrazole and 4-bromopyridine.
Reaction: Nucleophilic substitution reaction to form 2-(1-methyl-1H-pyrazol-4-yl)pyridine.
Conditions: Use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
化学反応の分析
Types of Reactions
-
Substitution Reactions
Reagents: Halogenating agents, nucleophiles.
Conditions: Often carried out in polar aprotic solvents with bases.
-
Oxidation and Reduction Reactions
Reagents: Oxidizing agents like potassium permanganate, reducing agents like sodium borohydride.
Conditions: Vary depending on the desired transformation.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidation of the pyrazole ring can lead to pyrazole N-oxides.
Reduction Products: Reduction of the nitro group (if present) to an amine.
科学的研究の応用
Chemistry
Catalysis: Used as a ligand in transition metal-catalyzed reactions.
Material Science:
Biology and Medicine
Pharmacology: Investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biochemical Research: Used in studies to understand enzyme inhibition and receptor binding.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Pharmaceuticals: Development of new drugs targeting specific pathways.
作用機序
The mechanism of action of 4-chloro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with active site residues, while the trifluoromethyl group enhances its binding affinity through hydrophobic interactions. The pyrazolyl-pyridinyl moiety may facilitate π-π stacking interactions with aromatic amino acids in the target protein.
類似化合物との比較
Similar Compounds
4-chloro-N-(pyridin-4-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide: Lacks the pyrazole ring, potentially altering its biological activity.
N-((2-(1H-pyrazol-4-yl)pyridin-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide: Lacks the methyl group on the pyrazole ring, which may affect its pharmacokinetic properties.
Uniqueness
The presence of the 1-methyl-1H-pyrazol-4-yl group in 4-chloro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide distinguishes it from similar compounds, potentially enhancing its binding affinity and specificity for certain biological targets.
特性
IUPAC Name |
4-chloro-N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]-3-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClF3N4O2S/c1-25-10-12(9-23-25)16-6-11(4-5-22-16)8-24-28(26,27)13-2-3-15(18)14(7-13)17(19,20)21/h2-7,9-10,24H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWTQVOXUHHRTBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CC(=C2)CNS(=O)(=O)C3=CC(=C(C=C3)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClF3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














